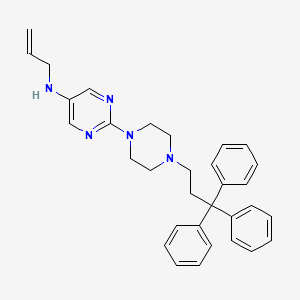
Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted pyrimidines and allylamines. The specific synthetic route for “Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” would likely involve:
Alkylation: Reacting piperazine with an allylamine derivative.
Cyclization: Introducing the pyrimidine ring through a cyclization reaction.
Substitution: Adding the triphenylpropyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis in controlled environments, using catalysts and specific reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group.
Reduction: Reduction reactions could occur at the pyrimidine ring or the allylamino group.
Substitution: Various substitution reactions can take place, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and interaction with various reagents.
Biology
- Investigated for its potential as a therapeutic agent.
- Studied for its interaction with biological targets.
Medicine
- Explored for its potential use in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials.
- Applied in the synthesis of complex organic molecules.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a particular enzyme or bind to a receptor to exert its effects.
相似化合物的比较
Similar Compounds
- Piperazine derivatives with different substituents.
- Compounds with similar pharmacological activities.
Uniqueness
- The presence of the allylamino and triphenylpropyl groups may confer unique properties.
- Its specific structure might result in distinct biological activities compared to other piperazine derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
属性
CAS 编号 |
20980-18-1 |
|---|---|
分子式 |
C32H35N5 |
分子量 |
489.7 g/mol |
IUPAC 名称 |
N-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrimidin-5-amine |
InChI |
InChI=1S/C32H35N5/c1-2-19-33-30-25-34-31(35-26-30)37-23-21-36(22-24-37)20-18-32(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29/h2-17,25-26,33H,1,18-24H2 |
InChI 键 |
FFRDTEGDTSKBIT-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=CN=C(N=C1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

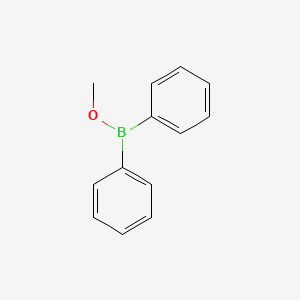


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
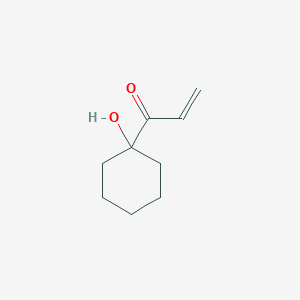
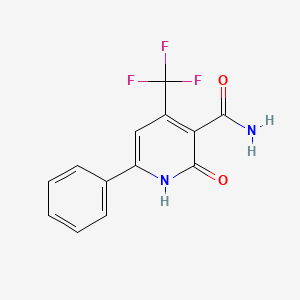
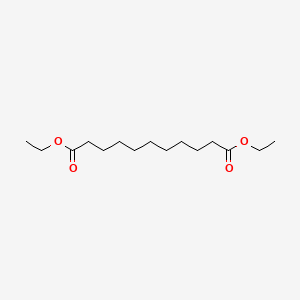
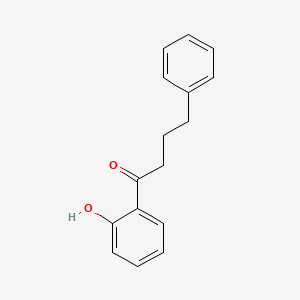
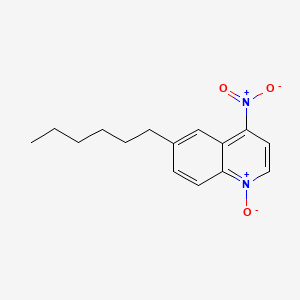

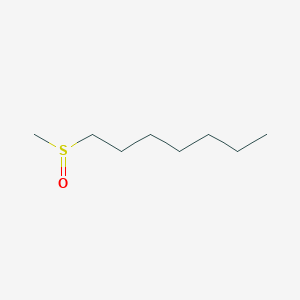
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
